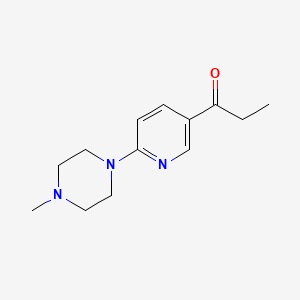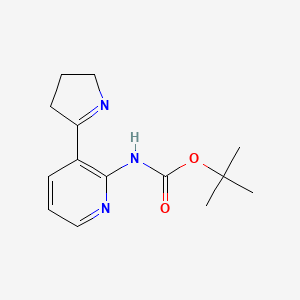
tert-Butyl (3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le carbamate de tert-butyle (3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl) est un composé organique complexe qui comporte un groupe tert-butyle attaché à un cycle pyridine, qui est lui-même lié à une partie dihydropyrrole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du carbamate de tert-butyle (3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl) implique généralement des réactions organiques en plusieurs étapesLe groupe carbamate de tert-butyle est ensuite ajouté en utilisant du chloroformate de tert-butyle en conditions basiques .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le procédé serait optimisé en termes de rendement et de pureté, impliquant souvent des systèmes automatisés et des mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité.
Analyse Des Réactions Chimiques
Types de réactions
Le carbamate de tert-butyle (3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl) peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant du gaz hydrogène en présence d’un catalyseur au palladium.
Réactifs et conditions usuels
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Gaz hydrogène avec du palladium sur carbone.
Substitution : Hydrure de sodium dans du diméthylformamide (DMF) avec des halogénures d’alkyle.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés d’oxyde de pyridine N, tandis que la réduction peut conduire à des cycles pyridine entièrement saturés .
Applications de la recherche scientifique
Chimie
En chimie, le carbamate de tert-butyle (3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl) est utilisé comme intermédiaire dans la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouvelles voies de réaction et de développer de nouveaux composés .
Biologie
En recherche biologique, ce composé peut être utilisé pour étudier les interactions enzymatiques et les affinités de liaison. Ses caractéristiques structurales en font un candidat approprié pour sonder les sites actifs de diverses enzymes .
Médecine
En chimie médicinale, le carbamate de tert-butyle (3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl) est étudié pour ses propriétés thérapeutiques potentielles. Il peut servir de composé de départ pour le développement de nouveaux médicaments ciblant des voies biologiques spécifiques .
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans la production de produits chimiques et de matériaux spécialisés. Sa stabilité et sa réactivité en font un composant précieux dans divers processus de fabrication .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used to study enzyme interactions and binding affinities. Its structural features make it a suitable candidate for probing the active sites of various enzymes .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mécanisme D'action
Le mécanisme d’action du carbamate de tert-butyle (3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl) implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité. Les voies et les cibles exactes dépendent de l’application et du contexte d’utilisation spécifiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Carbonate de tert-butyle (3-cyano-4,6-diméthylpyridin-2-yl) : Structure similaire, mais avec des groupes fonctionnels différents, ce qui conduit à une réactivité et à des applications distinctes.
Carbamate de tert-butyle (5-(trifluorométhyl)-1H-pyrrolo[2,3-b]pyridin-4-yl) : Autre composé apparenté avec un groupe trifluorométhyle, offrant des propriétés uniques pour la chimie médicinale.
Unicité
Le carbamate de tert-butyle (3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl) se distingue par sa combinaison d’un cycle pyridine et d’une partie dihydropyrrole, ce qui offre une plate-forme polyvalente pour les modifications chimiques et les applications dans divers domaines .
Propriétés
Formule moléculaire |
C14H19N3O2 |
|---|---|
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
tert-butyl N-[3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)17-12-10(6-4-9-16-12)11-7-5-8-15-11/h4,6,9H,5,7-8H2,1-3H3,(H,16,17,18) |
Clé InChI |
LBAUYPBGHQDVMM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)C2=NCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(Methylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11800482.png)

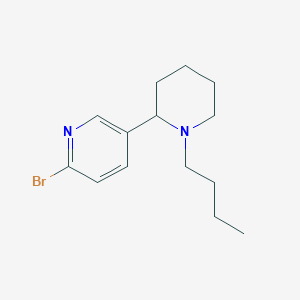
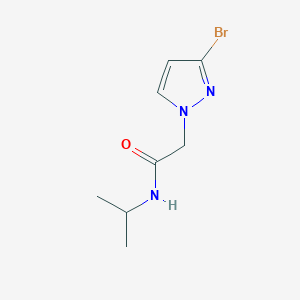
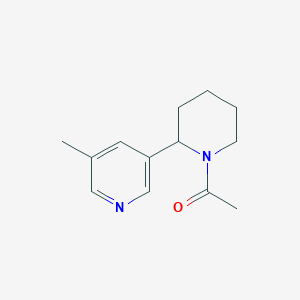
![Methyl 2-(3-bromo-4,5-dimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11800517.png)
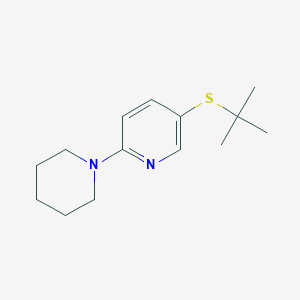
![4-(3,4,5,6-Tetrahydro-[2,3'-bipyridin]-2'-yl)morpholine](/img/structure/B11800521.png)
![2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11800525.png)

